4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one
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Overview
Description
4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one is a chemical compound that features a morpholine ring substituted with a 3-bromo-2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chlorobenzaldehyde
- 3-Bromo-2-chloro-6-hydroxybenzaldehyde
- 3-Bromo-2-chloro-6-fluorobenzaldehyde
Uniqueness
4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the morpholine moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H9BrClNO2 |
---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
4-(3-bromo-2-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-2-1-3-8(10(7)12)13-4-5-15-6-9(13)14/h1-3H,4-6H2 |
InChI Key |
CRSHAXLOPDIUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C(=CC=C2)Br)Cl |
Origin of Product |
United States |
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